
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid is a complex organic compound with a unique structure that includes a hexyl group, a hydroxy group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the following steps:
Formation of the hexyl chain: This can be achieved through the alkylation of a suitable precursor.
Introduction of the hydroxy group: This step may involve oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Attachment of the methoxybenzyl group: This can be done through etherification reactions, where the hydroxy group reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxybenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxyphenyl)oxy)hexadecanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-ethoxybenzyl)oxy)hexadecanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, enhances its hydrophobicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C30H52O5 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(2S,3S,5R)-2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoic acid |
InChI |
InChI=1S/C30H52O5/c1-4-6-8-10-11-12-13-14-15-17-27(35-24-25-19-21-26(34-3)22-20-25)23-29(31)28(30(32)33)18-16-9-7-5-2/h19-22,27-29,31H,4-18,23-24H2,1-3H3,(H,32,33)/t27-,28+,29+/m1/s1 |
InChI Key |
DBEKTYNEIIUVFN-ULNSLHSMSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)
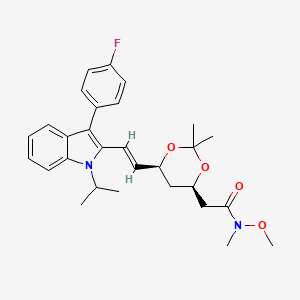
![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

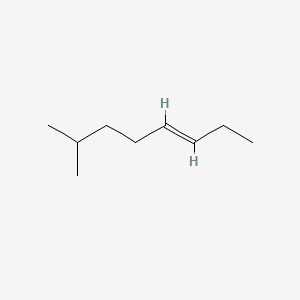

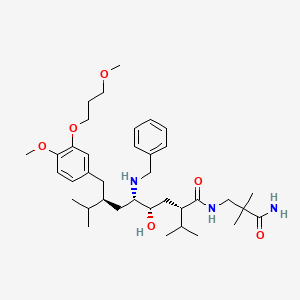


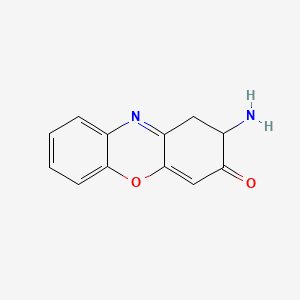
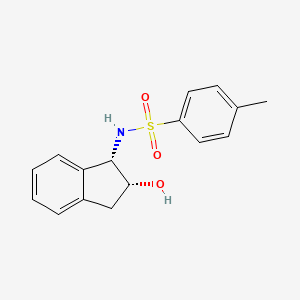
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)
